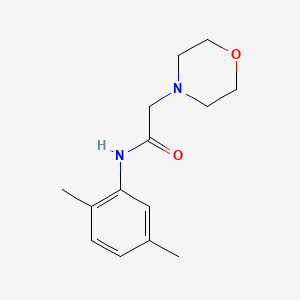![molecular formula C22H26FNO2 B5507157 4-(3-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5507157.png)
4-(3-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 4-(3-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol often involves multicomponent reactions and can include processes like ring-closing metathesis and radical cyclization (Clive & Cheng, 2001). Specific examples include the synthesis of compounds through reactions of aromatic aldehydes, aromatic amines, and butane-2,3-dione (Krzeszewski, Thorsted, Brewer & Gryko, 2014).
Molecular Structure Analysis
The molecular structure of these compounds is often determined using methods like X-ray crystallography and spectroscopy. For instance, the crystal structure of a similar compound was analyzed, revealing that the phenyl and benzene rings can be nearly perpendicular, with coplanar pyridine rings (Guo, Zhang & Li, 2014). These structures can be further studied using Density Functional Theory (DFT) for conformational analysis (Huang et al., 2021).
Chemical Reactions and Properties
Compounds like 4-(3-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol participate in various chemical reactions, including electrophilic fluorination and substitution reactions, which can be crucial for their functional applications (Eskola et al., 2002). The presence of functional groups like fluorophenyl and pyrrolidinyl influences their reactivity and interaction with other molecules.
Physical Properties Analysis
The physical properties of these compounds can be characterized using techniques like thermal, linear, and nonlinear optical analysis. For example, materials based on methyl pyridinium compounds have been synthesized and characterized for their physical properties (Antony et al., 2019).
Chemical Properties Analysis
The chemical properties, including the reactivity and stability of compounds like 4-(3-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol, can be analyzed through studies like gas-phase pyrolytic reactions (Dib et al., 2008). These studies help in understanding the thermal stability and decomposition pathways of the compounds.
Wissenschaftliche Forschungsanwendungen
Fluorescent Sensing
A heteroatom-containing organic fluorophore, closely related to the structure , exhibits intramolecular charge transfer (ICT) and aggregation-induced emission (AIE) characteristics, making it an effective fluorescent pH sensor in both solution and solid states. This functionality enables its use in detecting acidic and basic organic vapors, suggesting potential applications in environmental monitoring and chemical sensing (Yang et al., 2013).
Crystal Structure Analysis
The synthesis and crystal structure analysis of compounds with similar complex structures have been conducted, providing insights into molecular conformation and supermolecular assembly. Such studies are fundamental in the development of new materials with specific physical or chemical properties (Sharma et al., 2013).
Synthetic Chemistry
Research into the synthesis of α,ω-(Phenylseleno) carbonyl compounds, which bear resemblance to the compound , has demonstrated the potential for creating bicyclic products through anionic reactions, ring-closing metathesis, and radical cyclization. This highlights the compound's relevance in synthetic chemistry for creating complex molecular architectures (Clive & Cheng, 2001).
Photovoltaic Research
A phenyl compound with electron-withdrawing substituents was studied for its effect on the performance of polymer solar cells, demonstrating enhanced power conversion efficiency. This suggests that similar phenyl compounds, including the one , may have applications in improving the efficiency of photovoltaic devices (Jeong et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(2-fluorophenyl)pyrrolidin-1-yl]-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO2/c1-22(2,26)12-10-16-6-5-7-17(14-16)21(25)24-13-11-18(15-24)19-8-3-4-9-20(19)23/h3-9,14,18,26H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMJRJUMNFIBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCC(C2)C3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-{[3-(2-Fluorophenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5507074.png)
![N-biphenyl-2-yl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5507082.png)
![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5507083.png)

![4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B5507096.png)
![{4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5507099.png)
![N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide](/img/structure/B5507102.png)
![(3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5507111.png)
![5-[(2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5507113.png)
![(1S*,5R*)-3-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5507118.png)
![2-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-indole](/img/structure/B5507121.png)


![5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5507150.png)